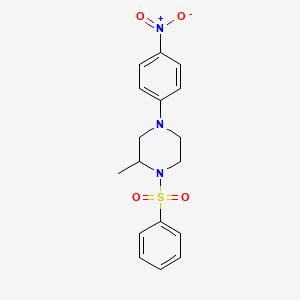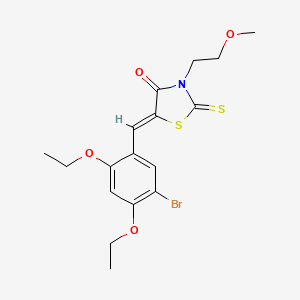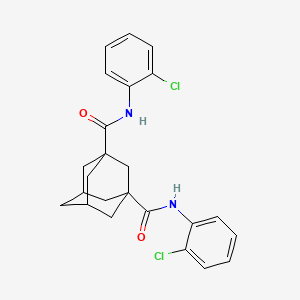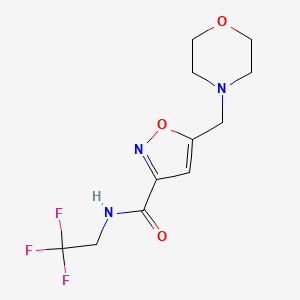
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methyl group, a nitrophenyl group, and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the substituents. One common method involves the nitration of a phenylsulfonyl piperazine derivative, followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a thiol group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted piperazines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-nitrophenyl isothiocyanate
- N-(2-methyl-4-nitrophenyl)benzamide
- 4-Methyl-2-nitrophenol
Uniqueness
2-Methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is unique due to the presence of both a nitrophenyl and a phenylsulfonyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-13-18(15-7-9-16(10-8-15)20(21)22)11-12-19(14)25(23,24)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYQHRQFNYPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![2-METHYL-N-(5-METHYL-13-THIAZOL-2-YL)-2-[2-(PROPAN-2-YL)PHENOXY]PROPANAMIDE](/img/structure/B5102180.png)
![2-[3-(2-Methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene](/img/structure/B5102183.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)

![N'-[[3-[[[2-oxo-2-(3-propan-2-yloxypropylamino)acetyl]amino]methyl]phenyl]methyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B5102201.png)
![5-(4-Methoxyphenyl)-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B5102207.png)
![1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5102208.png)

![2,4-Dichloro-1-[5-(2,4-dichloronaphthalen-1-yl)oxypentoxy]naphthalene](/img/structure/B5102240.png)
